1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

P2X7 receptor antagonism continuous-flow synthesis regioselectivity

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1774893‑12‑7, MF C₉H₁₄N₄, MW 178.23 g mol⁻¹) is a fused heterobicyclic building block comprising a saturated 4,5,6,7‑tetrahydropyridine ring annulated to a 1,2,3‑triazole bearing an N1‑cyclobutyl substituent. The scaffold is the core of the 1,4,6,7‑tetrahydro‑5H‑[1,2,3]triazolo[4,5‑c]pyridine family, which has produced two clinical‑stage P2X7 receptor antagonists (JNJ‑54175446 and zanvipixant) for treatment‑resistant depression and neuroinflammation.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B15230525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C3=C(CNCC3)N=N2
InChIInChI=1S/C9H14N4/c1-2-7(3-1)13-9-4-5-10-6-8(9)11-12-13/h7,10H,1-6H2
InChIKeyMRYSVOOQOZVNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine – Procurement-Ready Scaffold Identity and Core Properties


1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 1774893‑12‑7, MF C₉H₁₄N₄, MW 178.23 g mol⁻¹) is a fused heterobicyclic building block comprising a saturated 4,5,6,7‑tetrahydropyridine ring annulated to a 1,2,3‑triazole bearing an N1‑cyclobutyl substituent . The scaffold is the core of the 1,4,6,7‑tetrahydro‑5H‑[1,2,3]triazolo[4,5‑c]pyridine family, which has produced two clinical‑stage P2X7 receptor antagonists (JNJ‑54175446 and zanvipixant) for treatment‑resistant depression and neuroinflammation [1]. The compound is supplied at ≥95 % purity by multiple commercial vendors and serves as a key intermediate for N1‑substituted analogs in medicinal‑chemistry programs targeting the P2X7 ion channel, Mps‑1/TTK kinase, and GPR119 receptor .

Why 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Cannot Be Replaced by Other N‑Substituted or N3‑Regioisomeric Analogs


Within the [1,2,3]triazolo[4,5‑c]pyridine family, the position of the substituent on the triazole ring dictates both the synthetic accessibility and the biological profile of downstream drug candidates. Regioselective synthesis of the N1‑cyclobutyl isomer requires a temperature‑controlled [3+2] cycloaddition followed by regioselective Cope elimination, conditions that yield a 6‑methyl‑4,5,6,7‑tetrahydro‑1H‑triazolo[4,5‑c]pyridine intermediate with regioselectivity as high as 91 % when properly tuned [1]. By contrast, the N3‑cyclobutyl isomer (CAS 1876773‑53‑3) and related N3‑substituted analogs are accessed through fundamentally different synthetic routes and lead to distinct pharmacophoric vectors, precluding their interchangeability in structure‑activity relationship (SAR) campaigns. Simply substituting an N3‑cyclobutyl or N‑alkyl analog for the N1‑cyclobutyl compound would alter the trajectory of the pendant group relative to the tetrahydro‑5H‑pyridine nitrogen, a modification that has been shown to impact P2X7 antagonist potency by several log units in head‑to‑head comparisons of regioisomeric series [2]. Therefore, a generic procurement of “a triazolopyridine” without specifying the N1‑cyclobutyl substitution pattern risks delivering a scaffold that is synthetically and pharmacologically divergent from the intended design.

Quantitative Comparator Evidence: 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine vs. Closest Analogs


N1‑Cyclobutyl Substitution Enables Regioselective Entry to P2X7 Clinical‑Candidate Intermediates (vs. N3‑Substituted and Non‑Cyclobutyl Analogs)

The N1‑cyclobutyl substitution pattern is a critical structural determinant for accessing the 1,4,6,7‑tetrahydro‑5H‑[1,2,3]triazolo[4,5‑c]pyridine scaffold that underpins two clinical‑stage P2X7 antagonists. In a continuous‑flow synthesis, the regioselective formation of the N1‑substituted isomer was achieved with 91 % regioselectivity at 130 °C versus 58 % at 60 °C for the analogous 4‑methyl intermediate, demonstrating that temperature‑controlled regioselectivity can preferentially deliver the N1‑cyclobutyl‑substituted core over the N3‑substituted by‑product [1]. The N3‑cyclobutyl isomer (CAS 1876773‑53‑3) is a distinct chemical entity that cannot be converted to the N1‑substituted series without complete resynthesis; no published route demonstrates interconversion of these regioisomers .

P2X7 receptor antagonism continuous-flow synthesis regioselectivity

Purity Differentiation: 98 % (Leyan) vs. 95 % (AKSci) Drives Reproducibility in SAR and Scale‑Up Campaigns

Commercially available batches of the title compound differ in certified purity: Leyan offers 98 % purity (Cat. 1535055) , while AKSci supplies material at 95 % purity (Cat. 8631DZ) . For the N3‑cyclobutyl isomer, Bidepharm provides 95 % purity batches with NMR, HPLC, and GC characterization . A 3‑percentage‑point purity advantage may appear modest, but in sensitive biochemical assays (e.g., P2X7 FLIPR or Mps‑1 kinase inhibition), a 5 % impurity load can introduce false‑positive or false‑negative results, particularly when impurities include regioisomeric triazolopyridines that themselves possess nanomolar potency [1].

purity quality control SAR reproducibility

Scaffold Validation: P2X7 Antagonist Potency of the Core Exceeds pIC₅₀ 8.4 in Advanced Analogs vs. Unsubstituted or N3‑Substituted Cores

The N1‑substituted 4,5,6,7‑tetrahydro‑1H‑[1,2,3]triazolo[4,5‑c]pyridine scaffold (exemplified by JNJ‑54175446, which carries an N1‑(5‑fluoropyrimidin‑2‑yl) group) displays pIC₅₀ values of 8.46 (human P2X7) and 8.81 (rat P2X7), translating to IC₅₀ values of approximately 3.5 nM and 1.5 nM, respectively . The unsubstituted 6,7‑dihydro‑4H‑triazolo[4,5‑c]pyridine core and the N3‑substituted regioisomeric series have not produced clinical candidates; head‑to‑head comparisons in the same assay platform show that N1‑substitution is essential for achieving sub‑10 nM potency at the human receptor [1].

P2X7 receptor pIC₅₀ clinical candidate

Cyclobutyl Ring Imparts Conformational Rigidity vs. Cyclopentyl or Alkyl‑Chain Analogs – Calculated Physicochemical Differentiation

The cyclobutyl ring of the title compound (MW 178.23 g mol⁻¹, C₉H₁₄N₄) introduces a defined puckered conformational constraint absent in open‑chain n‑butyl or cyclopentyl‑substituted analogs. The calculated logP for the cyclobutyl‑substituted core is approximately 1.2–1.5, which is 0.5–1.0 log units lower than that of cyclopentyl‑substituted triazolopyridines (estimated logP ≈2.0–2.5) . This reduced lipophilicity correlates with improved aqueous solubility – a key parameter for CNS‑penetrant P2X7 antagonists, where excessively lipophilic analogs (logP >3) have been deprioritized due to poor metabolic stability [1]. The N3‑cyclobutyl isomer (CAS 1876773‑53‑3) shares the same molecular formula but places the cyclobutyl group at a different vector angle, altering the overall molecular shape and the orientation of hydrogen‑bond acceptors in docking poses .

cyclobutyl conformational rigidity physicochemical properties

Operational Supply‑Chain Advantage: Same‑Day Dispatch vs. Discontinued or Enquiry‑Only Status of Regioisomeric Analogs

As of May 2026, the title compound is available as a stocked item from Cato‑Chem with same‑day shipping for orders placed by 4 PM . Leyan also lists the compound as in‑stock with 98 % purity . In contrast, the N1‑cyclobutyl analog listed by CymitQuimica is marked as “Discontinued” with no restocking date provided . The N3‑cyclobutyl isomer (CAS 1876773‑53‑3) is available from Bidepharm but only at 95 % purity, requiring additional purification for SAR‑grade studies . This supply‑chain disparity can translate to weeks of delay in hit‑to‑lead timelines if the wrong analog is ordered.

supply chain availability procurement

Optimal Use Cases for 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Based on Validated Evidence


Synthesis of N1‑Substituted P2X7 Antagonist Libraries for CNS‑Penetrant Drug Discovery

Use the title compound as the N1‑cyclobutyl building block for parallel‑synthesis libraries targeting the P2X7 receptor. The scaffold’s validated potency (pIC₅₀ 8.46–8.81 for the N1‑(5‑fluoropyrimidin‑2‑yl) analog JNJ‑54175446) and demonstrated brain penetration support its use in hit‑to‑lead campaigns for treatment‑resistant depression and neuroinflammatory disorders [1]. The N1‑cyclobutyl substitution provides a rigid, low‑lipophilicity vector that is distinct from the N3‑cyclobutyl isomer, ensuring the library explores pharmacophoric space consistent with clinical candidates [2].

Regioselective Continuous‑Flow Process Development for Scalable API Intermediate Production

Leverage the title compound in continuous‑flow process‑chemistry research, where temperature‑controlled regioselectivity of the [3+2] cycloaddition step can be fine‑tuned to favor the N1‑substituted isomer (up to 91 % regioselectivity at 130 °C) [1]. This application is directly relevant to the scale‑up of intermediates for JNJ‑54175446 and zanvipixant, where safe handling of azide reagents and elimination of shock‑sensitive m‑CPBA are critical process‑safety advantages [3].

Kinase Inhibitor Fragment‑Based Screening (Mps‑1/TTK and GPR119 Programs)

Deploy the title compound as a fragment or scaffold‑hopping starting point for Mps‑1/TTK kinase inhibition (a validated oncology target) and GPR119 agonism (a metabolic‑disease target). Bayer patent disclosures explicitly claim cyclobutyl‑substituted triazolopyridines within the Mps‑1 inhibitor class, with reported IC₅₀ values below 1 nM for optimized analogs [1][2]. For GPR119, the triazolo[4,5‑c]pyridine core has produced agonists with solubility improved to 15.9 µM at pH 6.8, a 22‑fold enhancement over the pyrazolopyridine lead [3].

Procurement for Academic/Industrial Collaboration Requiring Batch‑to‑Batch Reproducibility

Select the 98 % purity grade (Leyan) for multi‑site collaborative SAR studies where batch‑to‑batch variability must be minimized. The 3 % absolute purity advantage over the 95 % grade (AKSci/Bidepharm) reduces the risk of impurity‑mediated assay interference, which is particularly critical when compounds are tested across orthogonal assay platforms (FLIPR, radioligand binding, and cellular IL‑1β release) [1][2].

Quote Request

Request a Quote for 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.